(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Chemical biology Activity-based protein profiling Fragment-derived selectivity

(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide (CAS 301311-99-9, C20H12BrClN2O2, exact mass 425.977 g/mol) is a synthetic organic small molecule belonging to the 2-cyanoprop-2-enamide (tyrphostin-like) family. It features a 5-(2-chlorophenyl)furan-2-yl core conjugated to a cyanoenamide unit, with an N-(2-bromophenyl) terminus.

Molecular Formula C20H12BrClN2O2
Molecular Weight 427.68
CAS No. 301311-99-9
Cat. No. B3019229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
CAS301311-99-9
Molecular FormulaC20H12BrClN2O2
Molecular Weight427.68
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3Br)Cl
InChIInChI=1S/C20H12BrClN2O2/c21-16-6-2-4-8-18(16)24-20(25)13(12-23)11-14-9-10-19(26-14)15-5-1-3-7-17(15)22/h1-11H,(H,24,25)/b13-11+
InChIKeyNOQXYCQKTFGPMX-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

301311-99-9 – (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide: Compound Identity and Baseline Characteristics


(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide (CAS 301311-99-9, C20H12BrClN2O2, exact mass 425.977 g/mol) is a synthetic organic small molecule belonging to the 2-cyanoprop-2-enamide (tyrphostin-like) family. It features a 5-(2-chlorophenyl)furan-2-yl core conjugated to a cyanoenamide unit, with an N-(2-bromophenyl) terminus [1]. This structure combines two different halogenated phenyl rings in specific (E)-stereochemistry, creating a unique pharmacophoric environment within the class.

Core scaffold 5-(2-chlorophenyl)furan-2-yl-2-cyanoprop-2-enamide with N-(2-bromophenyl) extension
Distinct feature Ortho-bromine substitution on the N-phenyl ring creates steric and electronic asymmetry
Study context Fragment elaboration, halogen positional SAR, and selectivity shift profiling in chemical biology

Why Generic Substitution Fails for 301311-99-9 – (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide


The closest commercially available in-class fragment, (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide (Fragment42; MW 272.68, logP 2.5), exhibits a highly promiscuous binding profile, engaging 72 distinct human proteins in competitive ABPP (activity-based protein profiling) assays [1]. This broad engagement makes it unsuitable for targeted studies. The N-(2-bromophenyl) extension in 301311-99-9 increases molecular size by >55% and introduces a second halogenated aromatic ring, resulting in a substantially different lipophilicity and shape that is expected to re‑vector target selectivity. Direct quantitative head‑to‑head biological data remain scarce in the public domain, but the profound structural divergence from the unbranched core precludes interchangeable use without re‑validating target engagement.

Unsubstituted core fragment (Fragment42) engages 72 proteins in competitive ABPP; the N-(2-bromophenyl) extension is expected to alter selectivity, so the bare core cannot be directly substituted without re-validating target engagement.

Para-bromo analogs place the halogen in a different geometry; the ortho-bromine isomer may exhibit divergent target binding and physicochemical behaviour that para-substituted compounds cannot recapitulate.

Significant molecular weight and lipophilicity differences vs. the core fragment may shift solubility, permeability, and non-specific binding, requiring assay condition adjustments if the fragment is used as a surrogate.

Product‑Specific Quantitative Evidence Guide for 301311-99-9 – (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide


Competitive ABPP Profile of Core Fragment vs. Implied Selectivity Shift of the N‑(2‑Bromophenyl) Derivative

The core scaffold (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide (Fragment42) competes for binding to 72 human proteins in Ramos cell lysate when applied at 100 µM in an alkyne-tagged IA‑alkyne ABPP probe format [1]. Ten representative targets show binding ratios ranging from 0.37 (PSMC6) to 0.94 (ACAA2) [1]. This promiscuity forms the baseline; introducing the N‑(2‑bromophenyl) group in 301311-99-9 creates a bulkier, more lipophilic molecule (MW 427.67 vs. 272.68) that is predicted to undergo different protein engagement patterns, although no experimentally determined comparative selectivity panel is publicly available to date.

ABPP profile: core fragment vs. derivative
Data to verify
Core fragment: 72 protein targets engaged (binding ratios 0.37–0.94). N-(2-bromophenyl) derivative: no public selectivity panel available.
Supports fragment elaboration hypothesis; direct selectivity data absent.
ABPP re-evaluation recommended before target-specific use.
Chemical biology Activity-based protein profiling Fragment-derived selectivity

Molecular Size and Lipophilicity Differentiation vs. Core Fragment

The transition from the simple amide core (Fragment42, MW 272.68) to 301311-99-9 (MW 427.67, exact mass 425.977 g/mol) represents a >55% increase in molecular weight and a predicted increase in logP of approximately 2.5–3.0 log units (estimated from the addition of the 2-bromophenyl group) [1][2]. While classic Lipinski parameters remain within acceptable ranges for the larger compound, the significantly higher lipophilicity and molecular bulk are expected to alter membrane permeability, protein‑binding kinetics, and off‑promiscuity profiles relative to the lighter core fragment.

Molecular size & lipophilicity shift
Context-dependent
MW difference +155 g/mol; estimated Δxlogp +2.5–3.0 vs. core fragment (xlogp 2.5).
Altered physicochemical profile may affect assay behaviour.
Experimental logP not reported; compute estimated.
Medicinal chemistry Physicochemical property Fragment growth vector

Halogen Substitution Pattern Differentiation (Bromine at 2‑Position vs. Common Analogs)

Among commercially catalogued analogs bearing the 5‑(2‑chlorophenyl)furan‑2‑yl‑2‑cyanoprop‑2‑enamide core, 301311-99-9 uniquely positions a bromine atom ortho on the N‑phenyl ring, whereas the most abundant analogs carry bromine at the para position (e.g., (E)‑N‑[5‑[(4‑bromophenyl)methyl]‑1,3‑thiazol‑2‑yl]‑3‑[5‑(2‑chlorophenyl)furan‑2‑yl]‑2‑cyanoprop‑2‑enamide, MFCD02349754) or lack bromine entirely . The ortho‑bromine substituent introduces both steric and electronic asymmetry: the van der Waals radius of bromine (1.85 Å) and its capacity for halogen‑bonding (σ‑hole) can influence target binding in ways that para‑brominated or non‑brominated analogs cannot recapitulate. No published comparative binding data are currently available; thus, this differentiation remains at the level of a structural hypothesis supported by the known impact of ortho‑halogen substitution on ligand conformation and molecular recognition.

Ortho- vs. para-bromine isomerism
Class-level
Ortho-bromine (2-position) vs. para-bromo analogs or non-brominated core; qualitative steric/electronic difference.
Positional isomerism may influence target recognition.
No comparative binding data available.
Structure‑activity relationship Halogen bonding Electrostatic surface modulation

Best Research and Industrial Application Scenarios for 301311-99-9 – (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide


Fragment‑Based Drug Discovery (FBDD) Follow‑On Chemistry: Exploring Selectivity Shifts After Core Fragment Expansion

Teams that have identified the 5‑(2‑chlorophenyl)furan‑2‑yl‑2‑cyanoprop‑2‑enamide core as a promiscuous fragment can use 301311-99-9 as a rationally designed follow‑on analog to test whether introducing the N‑(2‑bromophenyl) group narrows the target interaction profile. The competitive ABPP data for the parent fragment (72 targets) [1] serve as a quantitative baseline; re‑running ABPP with 301311-99-9 would directly reveal selectivity changes and potentially identify a narrower target set.

Structure‑Activity Relationship (SAR) Studies on Halogen Positional Isomerism

Researchers investigating the impact of ortho‑ vs. para‑ vs. meta‑halogen substitution on potency, selectivity, or pharmacokinetics can employ 301311-99-9 as the ortho‑brominated exemplar within a series that includes the para‑brominated analog MFCD02349754 and the non‑brominated Fragment42 [1]. This enables systematic determination of preferred halogen geometry for a given target.

Chemical Probe Development for Undisclosed or Novel Targets

Given the absence of published target data, 301311-99-9 may serve as a starting point for de‑orphaning campaigns where the compound is screened against custom or proprietary protein panels. Its unique structural features (ortho‑bromine, dual halogenation) justify its inclusion in diversity‑oriented libraries aimed at discovering novel ligand‑target interactions.

Reference Compound for Analytical Method Development

The well‑defined molecular formula and exact mass (425.977 g/mol) [2] make 301311-99-9 suitable as a calibration standard in mass spectrometry, HPLC, or NMR method validation, particularly when analyzing complex mixtures containing halogenated small molecules.

Application
Selection Property
Validation Focus
Fragment elaboration selectivity profiling
Structural differentiation from promiscuous core fragment
ABPP target engagement re-evaluation
Halogen positional isomer SAR studies
Ortho-bromine substitution pattern
Ortho vs. para binding and selectivity comparison
Chemical probe de-orphaning campaigns
Dual halogenation and extended structural features
Proprietary target panel screening
Analytical reference for mass spectrometry
Well-defined exact mass and molecular formula
MS/HPLC calibration and method validation
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